[Ncy(SO,methyl)10]acyline is a complex organic compound characterized by its intricate molecular structure and diverse functional groups. It has the molecular formula and contains amides, amines, and aromatic rings, making it a subject of interest in both chemistry and biological research. This compound is a derivative of acyline, which is known for its interactions with gonadotropin-releasing hormones and has potential applications in therapeutic contexts .
The synthesis of [Ncy(SO,methyl)10]acyline involves several critical steps:
The synthetic route may involve techniques such as solid-phase peptide synthesis or solution-phase methods, depending on the desired purity and yield. The use of protecting groups during synthesis is common to prevent unwanted reactions at sensitive functional sites.
The molecular structure of [Ncy(SO,methyl)10]acyline features a complex arrangement that includes:
The structural integrity is often analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm the presence and arrangement of various functional groups.
[Ncy(SO,methyl)10]acyline undergoes various chemical transformations:
The outcomes of these reactions depend heavily on the specific conditions (temperature, solvent, concentration) and reagents used. For instance, oxidation with sodium periodate has been shown to produce specific oxidized products without generating unwanted byproducts .
The mechanism of action for [Ncy(SO,methyl)10]acyline involves its interaction with biological targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites or modulating signaling pathways:
Relevant data from studies indicate that [Ncy(SO,methyl)10]acyline exhibits significant thermal stability under controlled conditions but may decompose under extreme temperatures or in reactive environments .
[Ncy(SO,methyl)10]acyline has several scientific applications:
The systematic chemical name for [Ncy(SO,methyl)10]acyline is (2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-acetamidophenyl)propanoyl]amino]-3-(4-acetamidophenyl)propanoyl]amino]-4-methylpentanoyl]amino]-6-[(propan-2-yl)amino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]-10-[(methylsulfinyl)norcysteinyl]pyrrolidine-2-carboxamide. Its molecular formula is C₈₁H₁₀₄ClN₁₅O₁₅S, with a monoisotopic mass of 1564.74 g/mol [1] [10]. This compound is classified as a linear decapeptide analogue derived from the parent gonadotropin-releasing hormone antagonist acyline (C₈₀H₁₀₂ClN₁₅O₁₄). The designation "Ncy(SO,methyl)10" specifies the substitution of the native amino acid at position 10 with S-methyl-L-norcysteine sulfoxide, where sulfur is oxidized to a chiral sulfoxide group [3].
The sulfoxide moiety introduces a tetrahedral geometry at sulfur, creating a stereogenic center (R or S configuration). This modification replaces the non-polar thioether group in S-methylnorcysteine with a highly polar sulfoxide, altering electronic distribution and hydrogen-bonding capacity. Crystallographic studies confirm that the sulfoxide oxygen acts as a hydrogen-bond acceptor, potentially stabilizing bioactive conformations [3]. Key molecular attributes are summarized below:
Table 1: Structural Attributes of [Ncy(SO,methyl)10]acyline
Attribute | Description |
---|---|
Parent Compound | Acyline (C₈₀H₁₀₂ClN₁₅O₁₄) |
Position 10 Modification | S-methyl-L-norcysteine sulfoxide substitution |
Molecular Formula | C₈₁H₁₀₄ClN₁₅O₁₅S |
Chiral Centers | 14 (including sulfoxide stereochemistry) |
Key Functional Groups | Acetamido groups, pyridinyl, chlorophenyl, sulfoxide, carboxamide |
[Ncy(SO,methyl)10]acyline belongs to the peptide-based gonadotropin-releasing hormone antagonist class, designed for competitive inhibition of gonadotropin-releasing hormone receptors. Unlike gonadotropin-releasing hormone agonists (e.g., leuprolide), which cause an initial testosterone "flare effect," gonadotropin-releasing hormone antagonists provide immediate suppression of luteinizing hormone and follicle-stimulating hormone secretion without paradoxical activation [2] [6]. This pharmacological profile is critical for treating hormone-sensitive conditions like prostate cancer, endometriosis, and assisted reproductive technologies [2].
Third-generation gonadotropin-releasing hormone antagonists (e.g., Cetrorelix, Degarelix) incorporate non-natural amino acids to enhance receptor affinity and pharmacokinetics. [Ncy(SO,methyl)10]acyline represents an advanced structural evolution by introducing a polar sulfoxide group at the C-terminal position. This modification addresses a key limitation of earlier antagonists like unmodified acyline, which exhibits poor aqueous solubility (gel formation ≥10 mg/mL) due to hydrophobic residues [3]. The sulfoxide's hydrophilicity improves solvation while maintaining nanomolar receptor affinity, aligning with clinical goals to develop long-acting formulations without precipitation risks [3] [6].
The strategic incorporation of S-methylnorcysteine sulfoxide at position 10 exemplifies a structure-activity relationship-driven approach to optimize peptide therapeutics. Key research advances demonstrated by this analogue include:
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 195157-34-7
CAS No.: 117960-49-3